lyso-Sulfatide (bovine) NH4+ salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

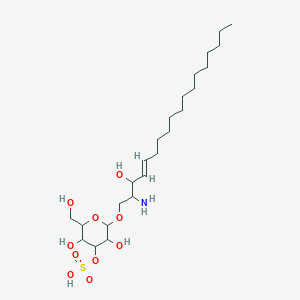

Lyso-Sulfatide (bovine) NH4+ salt, also known as Psychosine 3′-O-sulfate, is a derivative of glycosphingolipid sulfatide. It is a sulfolipid primarily found in the central nervous system and is a myelin-specific sphingolipid. This compound is significant in various biological processes and has been associated with several neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lyso-Sulfatide (bovine) NH4+ salt is typically prepared through semi-synthetic methods. The process involves the extraction of sulfatides from bovine brain tissue, followed by multiple purification and crystallization steps to obtain the final product . The compound is often supplied as a neat solid and stored at -20°C to maintain its stability .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from bovine brain tissue, followed by chemical synthesis to introduce the sulfate group. The process requires stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lyso-Sulfatide (bovine) NH4+ salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the sulfate group, potentially converting it to a hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield hydroxyl derivatives .

Scientific Research Applications

Lyso-Sulfatide (bovine) NH4+ salt has numerous applications in scientific research:

Mechanism of Action

Lyso-Sulfatide (bovine) NH4+ salt acts as an extracellular signal regulating the migration of neural precursor cells. It promotes process retraction and cell rounding by interacting with specific molecular targets and pathways. The compound binds to Factor Xa, inhibiting thrombin generation and demonstrating robust anticoagulant activity . This interaction involves binding to domains distinct from the Factor Xa Gla domain, suggesting a unique mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Sulfatide: A closely related compound, sulfatide, shares similar structural features but lacks the ammonium salt form.

Psychosine: Another related compound, psychosine, differs in the absence of the sulfate group.

Lysocerebroside: This compound is similar but does not contain the sulfate group present in lyso-Sulfatide (bovine) NH4+ salt.

Uniqueness

This compound is unique due to its specific sulfate group and ammonium salt form, which confer distinct biochemical properties and interactions. Its role in regulating neural cell migration and its anticoagulant activity set it apart from other similar compounds .

Properties

IUPAC Name |

[2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSULSOCJNTUJS-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.